![molecular formula C11H15ClN2O B6262715 (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride CAS No. 151240-17-4](/img/new.no-structure.jpg)
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of pyrrolidine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
- Chiral Building Block : The compound serves as a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its chirality is essential for producing enantiomerically pure compounds, which are often required in drug development.
Biology
- Chiral Recognition Studies : Research has focused on its interactions with biological macromolecules such as proteins and nucleic acids, providing insights into chiral recognition mechanisms.
- Mechanism of Action : The compound may influence biological pathways by selectively binding to specific enzymes or receptors, which can lead to apoptosis induction and cell cycle arrest.
Medicine
- Therapeutic Potential : Investigated for its role in cancer therapy, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has shown promise in preclinical studies where it reduced tumor growth when combined with standard chemotherapeutics like cisplatin.
- Case Study Example : In vivo studies demonstrated that animal models treated with this compound exhibited significant reductions in tumor size compared to control groups, indicating its potential as an adjunct therapy in oncology.
Industry
- Catalyst in Asymmetric Synthesis : The compound is utilized in the production of fine chemicals due to its ability to facilitate asymmetric reactions, which are vital in creating complex organic compounds with high enantiomeric purity.
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Chiral building block for pharmaceuticals | Essential for asymmetric synthesis |
Biology | Studies on chiral recognition | Insights into binding mechanisms |
Medicine | Cancer therapy adjunct | Reduced tumor growth in animal models |
Industry | Catalyst in fine chemical production | Facilitates asymmetric reactions |
Mechanism of Action
The mechanism of action of (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites and altering the conformation of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrrolidine-2-carboxamide: Lacks the hydrochloride salt form.
N-phenylpyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
N-phenylpyrrolidine-2-carboxamide methyl ester: Contains a methyl ester group instead of a carboxamide group.
Uniqueness
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Biological Activity
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride is a compound belonging to the class of pyrrolidine carboxamides, which has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on enzyme inhibition, receptor binding, and therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring with a phenyl group attached to the nitrogen atom and a carboxamide functional group. This structure is crucial for its biological activity, influencing its interaction with various molecular targets.
The mechanism of action involves the compound's ability to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in disease pathways or act as an agonist/antagonist at receptor sites, thereby influencing cellular responses.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of pyrrolidine carboxamides. For example, compounds synthesized from similar scaffolds exhibited significant cytotoxic effects against A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) indicated that substitutions on the phenyl ring could enhance anticancer efficacy. Notably:
- Compound Variants: Certain derivatives demonstrated reduced viability in A549 cells to as low as 61% compared to untreated controls when tested at 100 µM concentration.
- Mechanistic Insights: The incorporation of electron-donating groups (e.g., dimethylamino) significantly improved anticancer activity, suggesting that electronic properties play a vital role in their effectiveness .
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that derivatives have shown promising activity against multidrug-resistant strains of Staphylococcus aureus:
- Selectivity: Compounds bearing specific substituents displayed selective antimicrobial activity against resistant strains, highlighting their potential as novel therapeutic agents .
- Inhibition Studies: In vitro assays demonstrated effective inhibition against clinically relevant pathogens, providing a foundation for further development in antimicrobial therapies .
Case Study 1: Anticancer Efficacy in A549 Cells
A study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 cells using the MTT assay. The results indicated that certain compounds reduced cell viability significantly compared to controls, with enhanced activity linked to specific phenyl substitutions.
Compound | Viability (%) | Substituent |
---|---|---|
6 | 64 | 4-Chlorophenyl |
7 | 61 | 4-Bromophenyl |
8 | 50 | 4-Dimethylamino |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of pyrrolidine derivatives against multidrug-resistant strains. Compounds were screened against various pathogens, revealing notable inhibitory effects.
Compound | Pathogen | Inhibition Zone (mm) |
---|---|---|
21 | Staphylococcus aureus | 15 |
22 | Klebsiella pneumoniae | 12 |
Properties
CAS No. |
151240-17-4 |
---|---|
Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
(2S)-N-phenylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);1H/t10-;/m0./s1 |
InChI Key |
QULLGQCXQHTTTF-PPHPATTJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2.Cl |
Purity |
95 |
Origin of Product |
United States |
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